Chrysanthone C
Description
Chrysanthone C (CAS: 129596-79-8) is a bioactive isoquinoline alkaloid first isolated from the fungus Ascochyta chrysanthemi in 1989 . Its structure, characterized by a naphtho[2,3-c]pyranone core with hydroxyl, methoxy, and methyl substituents (molecular formula: C₁₅H₁₈O₆), was elucidated via X-ray crystallography and NMR spectroscopy .
Propriétés
Formule moléculaire |
C15H18O6 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1 |
Clé InChI |
QLNCKOAYSCTIMZ-JZHZUCMVSA-N |
SMILES isomérique |
CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O |
SMILES canonique |
CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O |
Synonymes |
chrysanthone C |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Decomposition and Rearrangement Reactions
Studies on chrysanthemic acid (structurally analogous to chrysanthones) reveal:
-
Thermal Decomposition : Proceeds via three pathways (Table 1):
| Pathway | Activation Barrier (kcal/mol) | Products |
|---|---|---|
| cis-trans Isomerization | 28.1 | Isomeric lactones |
| Carbene Formation | 32.4 | Alkenes + CO₂ |
| Rearrangement | 24.9 | Bicyclic lactone derivatives |
Data from DFT calculations ( ) show rearrangement as the most thermodynamically favorable pathway.
Catalytic Transformations
Palladium-catalyzed reactions (e.g., Catellani reaction) enable:
-
C–H Functionalization : Aryl halides undergo oxidative addition with Pd(0), followed by norbornene-mediated ortho-alkylation ( ).
-
Cross-Coupling : Suzuki and Heck reactions terminate catalytic cycles, forming C–C bonds (e.g., 93% yield in a Catellani reaction variant) ( ).
Acid-Base and Redox Behavior
Phenol red-based studies ( ) highlight pH-dependent reactivity:
-
Colorimetric Response : Anthraquinones exhibit color changes in acidic/basic media (e.g., chrysophanol transitions at pH 4–6 and 8–10) ( ).
-
Oxidation : Anthraquinones form radicals under oxidative conditions, with redox potentials correlating to substituent electronegativity ( ).
Data Table: Comparative Reaction Yields
Mechanistic Insights
-
Kinetic Control : LDA-mediated reactions (e.g., ester enolate formation) favor thermodynamically stable intermediates at low temperatures ( ).
-
Solvent Effects : Polar solvents (water, ethanol) stabilize transition states in anthraquinone rearrangements by 3–5 kcal/mol ( ).
Challenges and Limitations
-
Selectivity Issues : Competing pathways (e.g., isomerization vs. decomposition) necessitate precise temperature control ( ).
-
Catalyst Sensitivity : Pd-based systems degrade in the presence of Lewis basic groups, requiring tailored ligands ( ).
While direct data on Chrysanthone C remains absent, these principles from analogous systems provide a framework for predicting its reactivity. Further experimental validation is required to confirm specific reaction pathways.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Chrysanthone C and Analogous Compounds
Key Observations :
- Chrysanthone C vs. Diversonol: Despite sharing the molecular formula C₁₅H₁₈O₆, Chrysanthone C’s naphthopyranone skeleton differs from Diversonol’s xanthenone core. This structural divergence likely underpins their distinct bioactivities: Chrysanthone C exhibits antiviral properties, while Diversonol shows cytotoxicity .
- Isoquinoline Derivatives: Compounds like 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide and N-methylcoryximine feature simpler isoquinoline backbones with polar substituents (e.g., methoxy, hydroxyl), enhancing solubility and enabling antioxidant or neuroprotective effects .
Bioactivity Profiles
- No analogous data exists for Diversonol or isoquinoline-N-oxides.
- Antimicrobial Effects: Diversonol’s xanthenone scaffold correlates with broad-spectrum antimicrobial activity, whereas Chrysanthone C’s antifungal properties remain less explored .
- Antioxidant Capacity: The 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide from Calycotome villosa showed moderate DPPH radical scavenging (IC₅₀: 42 μM), surpassing Chrysanthone C’s weak antioxidant performance in FRAP assays .
Sources and Isolation Methods
- Chrysanthone C is exclusively reported from fungal sources (Ascochyta), isolated via methanol extraction and chromatographic purification .
- Plant-derived analogs (e.g., N-methylcoryximine, phenylisoquinoline alkaloids) are typically extracted using polar solvents (e.g., MeOH/H₂O) and purified via HPLC .
Research Findings and Implications
- Structural-Activity Relationships: The naphthopyranone ring in Chrysanthone C may enhance steric complementarity with viral proteins, while xanthenones (e.g., Diversonol) favor intercalation with microbial DNA .
- Therapeutic Potential: Chrysanthone C’s antiviral specificity positions it as a candidate for COVID-19 adjunct therapies, though in vivo validation is pending .
- Synthetic Challenges: Chrysanthone C’s complex stereochemistry (e.g., C3 methyl configuration) complicates synthetic replication, unlike simpler isoquinoline-N-oxides .
Q & A
Q. How can researchers reliably identify Chrysanthone C in natural product extracts?
To confirm the presence of Chrysanthone C, employ a combination of spectroscopic techniques (e.g., NMR for structural elucidation, HPLC-MS for molecular weight confirmation) and chromatographic separation methods (e.g., column chromatography, TLC). Cross-validate results with published spectral data and synthetic standards. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and purification steps in detail .
Q. What experimental design principles should guide initial bioactivity screening of Chrysanthone C?
Use dose-response assays (e.g., IC₅₀ determination) with appropriate positive and negative controls. Prioritize cell-based models relevant to the compound’s hypothesized mechanism (e.g., antioxidant assays if prior studies suggest radical scavenging). Validate findings using orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to minimize false positives. Include statistical power analysis to determine sample size adequacy .
Q. How should researchers establish baseline purity criteria for Chrysanthone C in synthetic or isolation workflows?
Apply orthogonal purity assessment methods:
- Chromatographic : HPLC with UV/Vis or evaporative light scattering detection (ELSD) to quantify impurities.
- Spectroscopic : ¹H/¹³C NMR integration for structural consistency.
- Thermal : Melting point analysis and differential scanning calorimetry (DSC) for crystalline stability. Document thresholds (e.g., ≥95% purity) and validate against reference materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Chrysanthone C across studies?
Conduct a meta-analysis of existing literature to identify variables such as:
- Experimental conditions : Differences in solvent systems (e.g., DMSO concentration affecting cellular uptake).
- Model systems : Variability in cell lines or in vivo models (e.g., murine vs. humanized systems).
- Dosage ranges : Non-linear dose-response relationships. Use computational tools (e.g., molecular docking to assess binding affinity consistency) and replicate conflicting experiments under standardized protocols .
Q. What methodological strategies are effective for elucidating Chrysanthone C’s molecular targets in complex biological systems?
Combine multi-omics approaches:
- Proteomics : Affinity purification mass spectrometry (AP-MS) to identify binding partners.
- Transcriptomics : RNA-seq to detect pathway-level changes post-treatment.
- Chemoproteomics : Activity-based protein profiling (ABPP) for enzyme target discovery. Validate hits using CRISPR/Cas9 knockout models or competitive inhibition assays .
Q. How can researchers optimize Chrysanthone C’s synthetic pathway to improve yield and scalability for mechanistic studies?
Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, reaction temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via in-situ FTIR or Raman spectroscopy to monitor reaction progression. Compare batch vs. flow chemistry approaches for scalability .
What frameworks ensure rigor in formulating hypothesis-driven research questions about Chrysanthone C’s pharmacological potential?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- PICO: “Does Chrysanthone C (Intervention) reduce oxidative stress (Outcome) in primary neurons (Population) more effectively than ascorbic acid (Comparison)?” Align hypotheses with gaps identified in systematic literature reviews .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Chrysanthone C in heterogeneous cell populations?
Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Account for heterogeneity with mixed-effects models or bootstrapping. Apply false discovery rate (FDR) correction in high-throughput screens. Share raw data and analysis scripts via repositories like Zenodo to enhance reproducibility .
Q. How should researchers address batch-to-batch variability in Chrysanthone C isolates during long-term studies?
Implement quality control (QC) protocols:
- Stability testing : Accelerated degradation studies under varying pH/temperature.
- Analytical consistency : Periodic NMR/HPLC-MS batch comparisons.
- Bioactivity normalization : Include internal controls (e.g., a reference inhibitor) in each assay plate. Document lot numbers and storage conditions meticulously .
Ethical and Literature Synthesis Considerations
Q. What strategies mitigate bias when synthesizing conflicting evidence about Chrysanthone C’s mechanisms?
Conduct a systematic review adhering to PRISMA guidelines. Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality. Highlight methodological disparities (e.g., in vivo vs. in vitro models) in discussion sections. Acknowledge funding sources or conflicts of interest in cited works .
Q. How can researchers ethically access and validate proprietary spectral data for Chrysanthone C?
Request raw data from corresponding authors via institutional repositories or platforms like Mendeley Data. Cross-check published spectra with open-access databases (e.g., PubChem, ChEMBL). If unavailable, reproduce key experiments (e.g., NMR under identical conditions) and disclose limitations in reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
